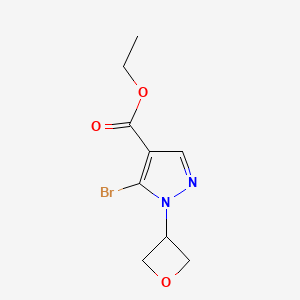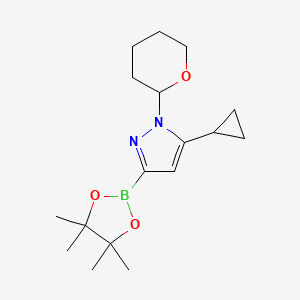
2-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one is a heterocyclic compound that features a benzothiazole ring fused to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one typically involves the condensation of 2-mercaptoaniline with naphthaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, amines, or thiols.
Aplicaciones Científicas De Investigación
2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby affecting cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
1,3-Benzothiazole: A simpler structure lacking the naphthalene moiety.
2-(3H-1,3-benzothiazol-2-ylidene)phenol: Similar structure but with a phenol group instead of a naphthalene ring.
2-(3H-1,3-benzothiazol-2-ylidene)benzaldehyde: Contains a benzaldehyde group instead of a naphthalene ring.
Uniqueness: 2-(3H-1,3-benzothiazol-2-ylidene)naphthalen-1-one is unique due to the presence of both benzothiazole and naphthalene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
76995-70-5 |
|---|---|
Fórmula molecular |
C17H11NOS |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C17H11NOS/c19-16-12-6-2-1-5-11(12)9-10-13(16)17-18-14-7-3-4-8-15(14)20-17/h1-10,19H |
Clave InChI |
PBECOBMZTYXROG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)

